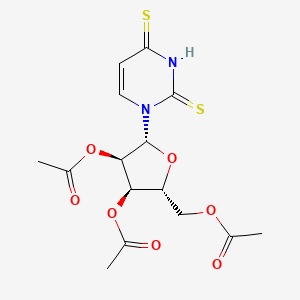

2,4-Dithiouridine 2',3',5'-Triacetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18N2O7S2 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2,4-bis(sulfanylidene)pyrimidin-1-yl]oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C15H18N2O7S2/c1-7(18)21-6-10-12(22-8(2)19)13(23-9(3)20)14(24-10)17-5-4-11(25)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,25,26)/t10-,12-,13-,14-/m1/s1 |

InChI Key |

DRDTVUODSVVIRY-FMKGYKFTSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=S)NC2=S)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=S)NC2=S)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dithiouridine 2 ,3 ,5 Triacetate

Precursor Compounds and Starting Materials in Thionucleoside Synthesis

The synthesis of 2,4-Dithiouridine (B23725) 2',3',5'-Triacetate originates from readily available and relatively inexpensive starting materials. The foundational precursors are typically a pyrimidine (B1678525) nucleoside, most commonly Uridine (B1682114) , and a source for the ribose moiety if the synthesis does not start with the intact nucleoside.

Key precursors in the synthesis pathway include:

Uridine : The fundamental pyrimidine ribonucleoside.

D-Ribose : The basic pentose sugar component.

2',3',5'-Tri-O-acetyluridine : An intermediate where the ribose hydroxyl groups are already protected. chemicalbook.com

Strategies for O-Acetylation of the Ribose Moiety

The hydroxyl groups of the ribose sugar at the 2', 3', and 5' positions are highly reactive and can interfere with the subsequent thiation and glycosylation reactions. acs.org Therefore, their protection is a critical step in the synthesis. Acetyl groups are commonly employed as protecting groups due to their stability under various reaction conditions and the relative ease of their subsequent removal. libretexts.org

The O-acetylation is typically achieved by treating the starting nucleoside, such as uridine, with an acetylating agent. A widely used and efficient method involves reacting the nucleoside with acetic anhydride in the presence of a base like pyridine or with an acid catalyst. researchgate.net This reaction is generally high-yielding and proceeds under mild conditions to afford 2',3',5'-Tri-O-acetyluridine. researchgate.net

| Parameter | Description |

| Starting Material | Uridine or other free nucleosides researchgate.net |

| Acetylation Reagent | Acetic Anhydride researchgate.net |

| Solvent/Catalyst | Pyridine, Acetic Acid, or Boric Acid researchgate.net |

| Product | 2',3',5'-Tri-O-acetyluridine chemicalbook.com |

Regioselective Introduction of Sulfur Atoms at Pyrimidine Positions C2 and C4

The conversion of the two carbonyl groups (C=O) at the C2 and C4 positions of the pyrimidine ring into thiocarbonyl groups (C=S) is the defining step in the synthesis of 2,4-dithiouridine derivatives. This thiation process must be regioselective and efficient.

Thiation Agents and Reaction Conditions

The thiation of the acetylated uridine is accomplished using specific sulfur-transfer reagents. The most common and effective agent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nih.gov This reagent is known for its ability to efficiently convert carbonyls to thiocarbonyls in a variety of heterocyclic systems. nih.gov

The reaction is typically carried out by heating 2',3',5'-Tri-O-acetyluridine with Lawesson's reagent in an inert, high-boiling solvent such as dioxane or toluene. Another common thionating agent is Phosphorus pentasulfide (P4S10) , often used in pyridine. The choice of reagent and conditions can influence the yield and purity of the final product.

| Thiation Agent | Typical Reaction Conditions | Notes |

| Lawesson's Reagent | Heated in an inert solvent (e.g., dioxane, toluene) nih.gov | Generally provides good yields and cleaner reactions. |

| Phosphorus Pentasulfide (P4S10) | Refluxed in pyridine | A classic thionating agent, can sometimes lead to side products. |

Stereoselective Glycosylation Methods in Dithiouridine Synthesis (e.g., Vorbrüggen Glycosylation)

When the synthesis strategy involves constructing the nucleoside from separate base and sugar components, the stereoselective formation of the N-glycosidic bond is paramount. The Vorbrüggen glycosylation is the most prevalent and reliable method for this purpose. wikipedia.org This reaction ensures the formation of the desired β-anomer, which is the stereochemistry found in naturally occurring nucleosides.

The process involves two key components:

A silylated nucleobase : The dithiouracil (B10097) base is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), to increase its nucleophilicity and solubility. researchgate.net

An activated, protected sugar : A per-acylated sugar, such as 1-O-acetyl-2,3,5-tri-O-acetyl-β-D-ribofuranose, is used.

These two components are then coupled in the presence of a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4). wikipedia.orgnih.gov The reaction proceeds through an intermediate oxocarbenium ion, and the presence of the C2'-acetyl group directs the incoming nucleobase to the β-face of the ribose ring, resulting in the desired stereoselectivity. researchgate.net A one-pot procedure where silylation and glycosylation occur in the same reaction vessel has also been developed, often enhanced by microwave heating. organic-chemistry.org

Protective Group Chemistry in the Synthesis of 2,4-Dithiouridine 2',3',5'-Triacetate

Protective group chemistry is indispensable in the synthesis of modified nucleosides like this compound. organic-chemistry.org Protecting groups are temporarily attached to reactive functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence. organic-chemistry.org

In this specific synthesis, the primary use of protecting groups is for the hydroxyl functions of the ribose sugar.

Acetyl (Ac) Groups : As previously discussed, the 2', 3', and 5'-hydroxyl groups are protected as acetates. libretexts.org This protection is crucial for several reasons:

It prevents the hydroxyls from reacting with the thiation agents.

It allows for the regioselective modification of the pyrimidine base.

In the Vorbrüggen glycosylation, the 2'-acetyl group plays a vital role in ensuring β-selectivity through neighboring group participation. wikipedia.org

The imide protons of the uracil ring can also be protected, for example, as silyl ethers during the glycosylation step, to enhance reactivity and solubility. researchgate.net The selection of protecting groups is guided by their stability to the reaction conditions and the ability to be removed selectively without affecting other parts of the molecule. organic-chemistry.org

| Functional Group | Protecting Group | Purpose | Removal Conditions |

| Ribose Hydroxyls (2', 3', 5') | Acetyl (Ac) libretexts.org | Prevent side reactions during thiation; Direct stereochemistry during glycosylation. wikipedia.org | Basic conditions (e.g., ammonia in methanol) |

| Uracil Imide | Trimethylsilyl (TMS) | Increase nucleophilicity and solubility for glycosylation. researchgate.net | Hydrolyzed during aqueous workup. |

This compound as a Key Synthetic Intermediate for 2,4-Dithiouridine

The title compound, this compound, is generally not the final product for biological applications. Instead, it serves as a stable, protected precursor to 2,4-Dithiouridine . oup.com The acetyl groups, essential for the synthesis, render the molecule more lipophilic and act as a prodrug moiety. caymanchem.comnih.gov

Optimization of Reaction Pathways and Scalability in Laboratory Synthesis of this compound

The laboratory synthesis of this compound, a dithio-analog of the corresponding uridine derivative, necessitates a strategic approach to optimize reaction pathways for improved yields, purity, and scalability. The primary route to this compound involves the thionation of the carbonyl groups at the C2 and C4 positions of the pyrimidine ring of 2',3',5'-Tri-O-acetyluridine. Research in this area has focused on the efficiency of thionating agents, reaction conditions, and purification methods to make the synthesis more practical for laboratory-scale production.

A plausible and commonly employed synthetic strategy is the sequential thionation of the starting material, 2',3',5'-Tri-O-acetyluridine. This approach allows for better control over the reaction and facilitates the isolation of intermediates, which can be crucial for optimizing each step. The initial step is the selective thionation of the 4-carbonyl group, followed by the thionation of the 2-carbonyl group.

Step 1: Synthesis of 4-Thio-2',3',5'-tri-O-acetyluridine

The first step in the pathway is the conversion of 2',3',5'-Tri-O-acetyluridine to 4-Thio-2',3',5'-tri-O-acetyluridine. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the most widely used thionating agent for this transformation due to its effectiveness in converting carbonyls to thiocarbonyls under relatively mild conditions.

Optimization of this step typically involves a systematic study of several reaction parameters to maximize the yield and minimize the formation of byproducts. Key parameters that are often investigated include the solvent, reaction temperature, reaction time, and the stoichiometry of Lawesson's reagent.

| Entry | Solvent | Temperature (°C) | Time (h) | Equivalents of Lawesson's Reagent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dioxane | 101 | 2 | 0.5 | 75 |

| 2 | Toluene | 110 | 1.5 | 0.5 | 82 |

| 3 | Pyridine | 115 | 3 | 0.6 | 65 |

| 4 | Acetonitrile | 82 | 4 | 0.5 | 50 |

| 5 | Toluene | 110 | 1.5 | 0.7 | 85 |

Research findings indicate that anhydrous toluene is often a superior solvent for this reaction, leading to higher yields compared to other solvents like dioxane or pyridine. The optimal temperature is typically the reflux temperature of the solvent to ensure a reasonable reaction rate. The stoichiometry of Lawesson's reagent is critical; while a slight excess can drive the reaction to completion, a large excess can lead to purification challenges.

Step 2: Synthesis of this compound

The second and final step is the thionation of the 2-carbonyl group of 4-Thio-2',3',5'-tri-O-acetyluridine to yield the target compound, this compound. This step is generally more challenging than the first thionation due to the altered reactivity of the pyrimidine ring after the introduction of the first sulfur atom.

Similar to the first step, Lawesson's reagent is commonly employed. However, the reaction conditions often require further optimization to achieve satisfactory conversion and yield. The presence of the 4-thio group can influence the electronic properties of the uracil ring, potentially requiring more forcing conditions or a higher excess of the thionating agent.

| Entry | Solvent | Temperature (°C) | Time (h) | Equivalents of Lawesson's Reagent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | 110 | 4 | 1.0 | 45 |

| 2 | Xylene | 140 | 3 | 1.2 | 60 |

| 3 | Pyridine | 115 | 6 | 1.5 | 55 |

| 4 | Xylene | 140 | 3 | 1.5 | 68 |

One-Pot Synthesis Approaches

While conceptually simpler, one-pot syntheses can be more challenging to optimize due to the potential for a complex mixture of the starting material, the mono-thionated intermediate, the desired di-thionated product, and various byproducts. Careful control of the reaction stoichiometry and conditions is paramount for success.

| Parameter | Stepwise Synthesis | One-Pot Synthesis |

|---|---|---|

| Overall Yield | ~50-60% | ~40-55% |

| Process Time | Longer | Shorter |

| Purification | Two chromatographic steps | One complex chromatographic step |

| Scalability | More straightforward to scale up each step | Challenging due to complex reaction mixture |

Spectroscopic Investigations of Dithiouridine Derivatives

Ultraviolet-Visible (UV-Vis) Absorption Properties of Thio-pyrimidines

Thio-pyrimidines, including 2,4-dithiouridine (B23725), exhibit characteristic absorption spectra in the ultraviolet-visible range that are distinct from their canonical pyrimidine (B1678525) counterparts. The substitution of oxygen with sulfur atoms in the pyrimidine ring leads to a significant red-shift in the absorption maxima. This is attributed to the lower electronegativity and higher polarizability of sulfur, which results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For instance, 4-thiouridine (B1664626) displays a strong absorption band around 330-340 nm. researchgate.net In the case of 2,4-dithiouridine, the presence of two thiocarbonyl groups further influences the electronic transitions, leading to complex absorption profiles with multiple bands. These bands are typically assigned to n → π* and π → π* transitions within the thiocarbonyl chromophores. The solvent environment can also play a significant role in the position and intensity of these absorption bands due to solute-solvent interactions.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Solution Structures

Circular dichroism (CD) spectroscopy is a powerful technique for probing the chiral nature of molecules, providing valuable information about the conformation of the glycosidic bond and the sugar pucker in nucleosides. wikipedia.orglibretexts.org As chiral molecules, dithiouridine derivatives exhibit characteristic CD spectra that are sensitive to their three-dimensional structure in solution. wikipedia.org

The CD spectrum of a thionucleoside is influenced by the interaction between the electric transition dipole moments of the nucleobase and the chiral sugar moiety. For thiopyrimidines, the intense absorption bands associated with the thiocarbonyl groups give rise to distinct CD signals. For example, the CD spectrum of an oligonucleotide containing 2-thiouridine (B16713) shows a large positive band at 265 nm and a negative band near 220 nm, which is characteristic of an A-form RNA helix. oup.com A negative band at 330 nm is also observed, which is indicative of the thiocarbonyl group at the C2 position and suggests stacking in the single-stranded oligonucleotide. oup.com

Photophysical Characterization of Excited States

The photophysical properties of dithiouridine derivatives are of significant interest due to their potential use as photosensitizers and photochemical probes. Upon absorption of UV or visible light, these molecules are promoted to an electronically excited state, from which they can undergo various decay processes, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions.

Triplet Excited State Dynamics and Lifetimes

The triplet excited state plays a crucial role in the photochemistry of many organic molecules, including thionucleosides. barbatti.org Following excitation to a singlet state, the molecule can undergo intersystem crossing (ISC) to populate the triplet manifold. The triplet state is characterized by having two unpaired electrons with parallel spins, making its decay to the singlet ground state spin-forbidden and thus generally longer-lived than the singlet excited state. nih.gov

The lifetime of the triplet state is a critical parameter that determines the probability of it undergoing further reactions. barbatti.org For thionucleobases, the triplet state has a double-well shape, and the relative energy of the two minima controls the triplet lifetime by modulating the intersystem crossing probability back to the ground state. barbatti.org When the ring-distorted minimum is more stable, intersystem crossing is disfavored, leading to a long T1 state lifetime. Conversely, when a non-planar S geometry is more stable, intersystem crossing is favored, resulting in a relatively short T1 state lifetime. barbatti.org

The triplet lifetimes of thionucleosides can be measured using techniques such as flash photolysis and transient absorption spectroscopy. These lifetimes can range from nanoseconds to microseconds, depending on the specific molecule and the solvent environment. researchgate.net For instance, the triplet lifetime of thioxanthone, a related sulfur-containing chromophore, is on the order of microseconds. researchgate.net

Table 1: Representative Triplet State Lifetimes of Thio-Compounds

| Compound | Solvent | Triplet Lifetime (τT) |

|---|---|---|

| Thioxanthone | Various | ~30 µs |

| Helical BODIPY | Deaerated Solution | 492 µs |

| Polymer C16 | Film | 5 µs |

This table presents illustrative data for related thio-compounds to provide context for the expected range of triplet lifetimes.

Intersystem Crossing Quantum Yields

The intersystem crossing quantum yield (ΦISC) represents the efficiency of the population of the triplet state from the initially excited singlet state. nih.gov It is defined as the fraction of molecules that, after absorbing a photon, cross over to the triplet manifold. A high ΦISC is a key characteristic of an efficient photosensitizer.

The presence of heavy atoms, such as sulfur, is known to enhance the rate of intersystem crossing due to increased spin-orbit coupling. ub.edu Therefore, dithiouridine derivatives are expected to exhibit significant intersystem crossing quantum yields. The determination of ΦISC is typically achieved through comparative methods using a standard photosensitizer with a known quantum yield or by analyzing the kinetics of triplet state formation and decay. nih.gov

Systematic studies have shown that the rate of intersystem crossing can be influenced by molecular structure and the surrounding environment. nih.govescholarship.org For some organic molecules, the intersystem crossing rates can be on the order of 10¹³ s⁻¹, indicating an ultrafast transition from the singlet to the triplet manifold. escholarship.org

Table 2: Illustrative Intersystem Crossing Quantum Yields

| Compound | ΦISC |

|---|

This table provides an example of an intersystem crossing quantum yield for a relevant organic photosensitizer.

Mechanisms of Photochemical Reactions

The long-lived triplet state of dithiouridine derivatives makes them susceptible to various photochemical reactions. photobiology.infomsu.edu These reactions are often initiated from the triplet state due to its longer lifetime, which allows for bimolecular encounters with other molecules. barbatti.org One of the most significant photochemical reactions involving thionucleobases is the production of singlet oxygen. barbatti.org The excited triplet state of the thionucleobase can transfer its energy to ground-state molecular oxygen (a triplet), resulting in the formation of highly reactive singlet oxygen.

Other potential photochemical pathways include cycloaddition reactions, electron transfer processes, and bond cleavages. msu.eduwikipedia.org The specific reaction mechanism is dependent on the structure of the dithiouridine derivative, the wavelength of irradiation, and the presence of other reactive species in the medium. fiveable.me The study of these mechanisms is crucial for understanding the photobiological effects of these compounds and for designing new photochemically active molecules. photobiology.info

Computational and Theoretical Studies on Dithiouridine Chemistry

Quantum Chemical Calculations (Ab Initio, Density Functional Theory) for Electronic Structure

Quantum chemical methods, such as Ab Initio and Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These calculations solve the Schrödinger equation (or an approximation of it) to determine the electron distribution and energy of a molecular system. For 2,4-dithiouridine (B23725) and its base, 2,4-dithiouracil, these methods have been used to understand fundamental aspects of their chemical nature. researchgate.net DFT calculations, for instance, can model reaction pathways and identify transition states and activation energies. researchgate.net

The 2,4-dithiouracil base can exist in several tautomeric forms, which differ in the location of their protons. The primary forms are the dithione, thione-thiol, and dithiol forms. Computational studies have shown that under experimental conditions, the dithione tautomer is the most stable and predominant form. researchgate.net

Quantum chemical calculations are used to determine the relative energies of these tautomers, providing a quantitative measure of their stability. Ab initio and DFT studies have consistently identified the dithione form as the global minimum on the potential energy surface in the gas phase. acs.orgdntb.gov.uaacs.org The relative energies indicate the probability of finding the molecule in a particular tautomeric state.

| Tautomeric Form | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Dithione | C=S groups at positions 2 and 4; N-H bonds at positions 1 and 3. | 0.00 (Most Stable) |

| 2-Thiol-4-thione | S-H group at position 2; C=S group at position 4. | ~10-15 |

| 4-Thiol-2-thione | C=S group at position 2; S-H group at position 4. | ~12-18 |

| Dithiol | S-H groups at positions 2 and 4. | >20 |

Note: The relative energy values are approximate and can vary depending on the level of theory and computational method employed. The dithione form is consistently found to be the most stable.

Molecular electrostatic potential (MEP) maps are valuable tools derived from quantum chemical calculations that illustrate the charge distribution within a molecule. These maps are plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For 2,4-dithiouracil, MEP maps show significant negative potential around the two sulfur atoms, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors. The protons attached to the nitrogen atoms in the pyrimidine (B1678525) ring are regions of positive potential, indicating their role as hydrogen bond donors. This information is crucial for predicting how the molecule will interact with other molecules, such as water, metal ions, or the active sites of enzymes.

Molecular Dynamics Simulations of Dithiouridine Interactions within Nucleic Acid Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uni-frankfurt.de By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions within their native environments, such as a DNA or RNA duplex. uni-frankfurt.deyoutube.com

In Silico Modeling of Conformational Preferences and Intermolecular Forces

The biological function of nucleosides is intimately linked to their three-dimensional conformation. The two most important conformational parameters for a nucleoside are the pucker of the sugar ring and the orientation around the glycosidic bond.

Sugar Pucker: The five-membered ribose ring is not planar and exists in a puckered conformation, typically described as either C2'-endo (S-type) or C3'-endo (N-type). In A-form RNA, the C3'-endo conformation is preferred. Studies on the related 2-thiouridine (B16713) have shown that the 2-thio modification substantially stabilizes the C3'-endo sugar pucker. oup.comnih.gov This "conformational locking" is attributed to steric and electronic interactions between the bulky sulfur atom and the sugar moiety. It is predicted that the dithio modification in 2,4-dithiouridine would similarly favor a C3'-endo conformation, thereby pre-organizing the RNA strand into an A-form helix.

Glycosidic Torsion Angle (χ): This angle describes the rotation of the base relative to the sugar ring, leading to either syn or anti conformations. In standard Watson-Crick helices, the anti conformation is dominant. Computational modeling can determine the energetic barriers to rotation around the glycosidic bond. For bulky modifications, steric hindrance can influence the preferred orientation.

In silico modeling helps to quantify the energetic preferences for these conformations and understand the underlying intermolecular forces (e.g., steric repulsion, electrostatic interactions) that govern them.

| Conformational Parameter | Preferred State | Primary Influencing Factor |

|---|---|---|

| Sugar Pucker (Ribose) | C3'-endo (N-type) | Steric/electronic effects of the 2-thio group |

| Glycosidic Angle (χ) | Anti | Compatibility with standard A-form and B-form helices |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of quantum chemistry is the prediction of spectroscopic properties, which can then be compared with experimental measurements to validate both the theoretical model and the experimental structure determination. nih.govnih.gov

For 2,4-dithiouracil, DFT calculations have been successfully used to simulate its vibrational (infrared and Raman) and electronic (UV-Vis and photoelectron) spectra. researchgate.net

Vibrational Spectra: Calculations can predict the frequencies and intensities of vibrational modes, such as C=S stretching, N-H bending, and ring deformation modes. By comparing the calculated spectrum with the experimental one, researchers can confidently assign specific spectral peaks to particular molecular motions.

Electronic Spectra: The UV-Vis absorption spectrum can also be predicted. Thionated nucleobases like 2,4-dithiouracil absorb at longer wavelengths compared to their canonical counterparts. researchgate.net For instance, oligonucleotides containing 4-thiouridine (B1664626) exhibit a characteristic absorbance around 340 nm. oup.com Theoretical calculations can accurately predict the energies of electronic transitions (e.g., n→π* and π→π*) that give rise to these absorption bands, helping to interpret the experimental spectra. researchgate.net This agreement between predicted and observed spectra provides strong evidence for the accuracy of the computed molecular structure and electronic properties.

Biochemical Interactions and Functional Implications in Nucleic Acid Systems

Incorporation and Stability within Oligonucleotides and Polynucleotides

The incorporation of modified nucleosides like 2,4-dithiouridine (B23725) into oligonucleotides is achieved through solid-phase phosphoramidite (B1245037) chemistry. The synthesis of RNA containing thiolated uridine (B1682114) requires specific chemical strategies. For instance, the incorporation of 2-thiouridine (B16713) (s²U) has been challenging, as early attempts using conventional reagents in automated solid-phase synthesis were unsuccessful. A successful method involves using tert-butyl hydroperoxide for the oxidation step instead of the standard iodine/water. For 4-thiouridine (B1664626) (s⁴U), a common strategy involves the post-synthetic modification of a precursor oligonucleotide. oup.com

Influence on Nucleic Acid Duplex and Triplex Stability

The stability of nucleic acid duplexes is significantly influenced by the presence of thiolated uridines. The substitution of uridine with 2-thiouridine enhances the stability of RNA duplexes, a feature attributed to the enforcement of the A-form helical structure. nih.gov Conversely, the incorporation of 4-thiouridine leads to a destabilization of RNA duplexes when compared to unmodified RNA. nih.gov

A study comparing the thermal stability of RNA duplexes containing these modifications provided quantitative data on their effects. The melting temperature (Tm) of a duplex containing 2-thiouridine was significantly higher than that of the unmodified duplex, while the duplex with 4-thiouridine had a lower Tm. nih.gov

| Modification | Melting Temperature (Tm) in °C | Change in Free Energy (ΔG°) in kcal/mol |

|---|---|---|

| Unmodified Uridine | 19.0 | 2.8 |

| 2-Thiouridine | 30.7 | 4.8 |

| 4-Thiouridine | 14.5 | 2.2 |

This table is based on data from a study on pentamer RNA duplexes. oup.com

Regarding triplex stability, the information is more limited. However, it has been noted that parallel triplexes can be significantly stabilized by 2'-O-methyl-2-thiouridine. nih.gov The impact of a 2,4-dithiouridine modification on triplex stability remains an open area of investigation.

Effects on Base Pairing Specificity and Geometry

The introduction of sulfur at the 2 and 4 positions of the uridine ring is expected to alter its base-pairing properties, influencing both canonical and non-canonical pairings.

Formation of Canonical and Non-Canonical Base Pairs (e.g., s²U:s²U, U:A, U:G Wobble)

2-thiouridine is known to enhance the specificity of binding to complementary RNA. It favors Watson-Crick base pairing with adenosine (B11128) (A) and disfavors the wobble base pair with guanosine (B1672433) (G). nih.gov This increased specificity arises because the difference in stability between A-s²U and G-s²U pairs is larger than that between A-U and G-U pairs. nih.gov

Interestingly, an unusual but stable base pair can form between two 2-thiouridines (s²U:s²U). This self-pairing stabilizes an RNA duplex to a degree comparable to a canonical A:U base pair. nih.gov 4-thiouracil, on the other hand, can form base pairs with both adenine (B156593) and guanine. nih.gov The combination of these properties in 2,4-dithiouridine could lead to complex base-pairing behaviors, potentially allowing for a variety of canonical and non-canonical interactions.

Enzymatic Recognition and Processing

The modification of nucleobases can significantly affect how nucleic acids are recognized and processed by enzymes.

Interactions with RNA Polymerases and Nucleic Acid Ligases

There is a lack of specific studies on the interaction of 2,4-dithiouridine with RNA polymerases and nucleic acid ligases. However, research on other thiolated nucleosides provides some insights. For example, precursor tRNAs containing 4-thiouridine have been shown to be authentic substrates for yeast tRNA ligase. nih.gov These modified tRNAs could form specific covalent bonds with the ligase upon UV irradiation, indicating a direct interaction. nih.gov

RNA polymerases are complex enzymes that recognize specific promoter sequences and synthesize RNA from a DNA template. wikipedia.org The incorporation of a modified nucleotide could potentially interfere with the recognition of the template strand or the catalytic activity of the polymerase. However, without direct experimental evidence for 2,4-dithiouridine, its effect on these enzymes remains speculative.

Mechanisms of Sulfur Transfer in Thiouridine Biosynthesis (e.g., TtuA/TtuB mediated thiolation)

The biosynthesis of thiouridines, including the 2-thiouridine precursors relevant to 2,4-dithiouridine, involves a complex and highly regulated sulfur transfer cascade. A key pathway in many organisms for the 2-thiolation of uridine residues in transfer RNA (tRNA) is mediated by the TtuA (tRNA two-thiouridine-synthesizing protein A) and TtuB (tRNA two-thiouridine-synthesizing protein B) proteins. hokudai.ac.jpnih.gov This process is crucial for the proper functioning of tRNA, particularly in thermophilic organisms where the 2-thio modification enhances the structural stability of tRNA. nih.gov

The thiocarboxylated TtuB (TtuB-COSH) serves as the direct sulfur donor to TtuA. researchgate.net TtuA, which contains a critical iron-sulfur ([4Fe-4S]) cluster, is the enzyme that catalyzes the final sulfur transfer to the target uridine residue on the tRNA molecule. hokudai.ac.jpresearchgate.net Structural and biochemical analyses have revealed that the [4Fe-4S] cluster in TtuA is essential for its catalytic activity. hokudai.ac.jpmdpi.com A unique, exposed iron atom within this cluster is proposed to receive the sulfur from TtuB. hokudai.ac.jp The reaction proceeds with TtuA activating the target uridine on the tRNA by adenylation at the C2 position, which facilitates a nucleophilic attack by the sulfur atom, leading to the formation of 2-thiouridine and the release of AMP. hokudai.ac.jpnih.gov

The proposed mechanism for TtuA-mediated thiolation can be summarized in the following steps:

Sulfur Mobilization : A cysteine desulfurase (e.g., IscS) extracts sulfur from L-cysteine. nih.govnih.gov

Sulfur Carrier Activation : TtuB is adenylated by TtuC (an ATPase) at its C-terminus. nih.gov

Thiocarboxylation of TtuB : The activated TtuB is thiocarboxylated, forming TtuB-COSH. nih.gov

Sulfur Transfer to TtuA : TtuB-COSH binds to TtuA, and the sulfur is transferred to the [4Fe-4S] cluster of TtuA. hokudai.ac.jp

tRNA Uridine Activation : TtuA adenylates the C2 position of the target uridine residue in the tRNA. nih.gov

Thiolation : The sulfur from the TtuA cluster is transferred to the activated uridine, forming 2-thiouridine. hokudai.ac.jpresearchgate.net

This intricate mechanism ensures the precise and efficient modification of tRNA, which is vital for translational fidelity and efficiency.

Modulation of RNA Hybridization and Structural Dynamics

The introduction of a sulfur atom at the C2 position of a uridine residue, as in 2-thiouridine (a component of 2,4-dithiouridine), significantly impacts the biophysical properties of RNA. nih.gov These modifications alter the electronic and steric characteristics of the nucleobase, leading to changes in RNA hybridization affinity and the structural dynamics of RNA duplexes. nih.gov

One of the most notable effects of 2-thiolation is the enhanced stability of RNA duplexes. nih.gov Specifically, a 2-thiouridine:adenosine (s²U:A) base pair is thermodynamically more stable than a canonical uridine:adenosine (U:A) base pair. nih.govacs.org This increased stability is not primarily due to stronger hydrogen bonding but is attributed to favorable entropic effects. nih.gov Spectroscopic and thermodynamic studies suggest that the presence of 2-thiouridine preorganizes the single-stranded RNA into a conformation that is more conducive to duplex formation, thereby reducing the entropic penalty of hybridization. nih.gov The C3'-endo sugar pucker conformation is favored in 2-thiouridine, which contributes to this preorganization and reinforces the A-form geometry typical of RNA duplexes. nih.gov

The table below summarizes the thermodynamic data from studies comparing RNA duplexes containing unmodified uridine with those containing 2-thiouridine, illustrating the stabilizing effect of the thio-modification.

| Duplex Pair | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tₘ (°C) |

| U:A (unmodified) | -1.3 | -11.6 | -33.2 | 19.0 |

| s²U:A | -2.1 | -10.9 | -28.4 | 30.7 |

| U:U (mismatch) | +1.7 | -5.7 | -23.9 | - |

| s²U:U (mismatch) | +0.4 | -7.4 | -26.1 | - |

Data compiled from multiple sources for illustrative purposes. nih.govacs.org Tₘ values are from a specific study and context-dependent. nih.gov

Role in Nonenzymatic RNA Copying Fidelity and Efficiency

In the context of prebiotic chemistry and the origin of life, nonenzymatic RNA replication is a central concept. The efficiency and fidelity of copying RNA templates are significant hurdles in this process. Research has shown that the use of modified nucleotides, such as 2-thiouridine, can substantially improve the nonenzymatic copying of RNA templates. nih.govacs.org

Replacing uridine with 2-thiouridine as the activated monomer in primer extension reactions leads to both an increased rate of copying and higher fidelity. acs.org The enhanced thermodynamic stability of the s²U:A base pair contributes to more efficient incorporation of the correct nucleotide opposite an adenine in the template strand. acs.org This results in longer extension products compared to reactions using only the canonical nucleotides. acs.org

Interestingly, the beneficial effects on rate and fidelity are most pronounced when 2-thiouridine is used as the incoming activated monomer, rather than when it is present in the template strand. acs.org This suggests that the preorganization and favorable stacking of the incoming s²U monomer play a key role in facilitating the reaction.

The kinetic parameters for primer extension highlight the superiority of 2-thiouridine over uridine in nonenzymatic systems.

| Incoming Monomer (opposite template A) | Relative Rate | Fidelity Improvement (vs. G mismatch) |

| Uridine (U) | 1.0 | Baseline |

| 2-Thiouridine (s²U) | > 5.0 | ~3-fold |

Data are generalized from kinetic studies of nonenzymatic primer extension. acs.org

These findings suggest that 2-thiouridine and potentially other thio-nucleotides could have played a crucial role in overcoming the challenges of RNA replication in a prebiotic world, enhancing both the speed and accuracy of information transfer before the evolution of complex enzymatic machinery. nih.govacs.org

Applications in Advanced Nucleic Acid Research and Chemical Biology

Utilization as Spectroscopic Probes for Nucleic Acid Structure and Function

Thionucleosides like 4-thiouridine (B1664626) are valuable spectroscopic probes due to their unique photophysical properties. acs.org The substitution of oxygen with sulfur at the 4-position of the uridine (B1682114) base results in a significant red shift in the UV absorption spectrum, with a characteristic absorbance maximum around 330-340 nm, distinct from the canonical bases that absorb around 260 nm. oup.com This property allows for selective excitation of the thionucleoside without affecting the rest of the nucleic acid, making it a useful intrinsic probe for studying nucleic acid conformation and dynamics.

While 2,4-dithiouridine (B23725) itself has not been documented as a spectroscopic probe, the presence of two thio-groups would likely impart distinct spectral properties that could be leveraged. For instance, circular dichroism (CD) spectroscopy on RNAs containing 2-thiouridine (B16713) has shown unique spectral features, such as a negative band at longer wavelengths (around 330 nm), which is indicative of a stacked, A-form helical geometry. oup.com It is plausible that a 2,4-dithiouridine-modified RNA would exhibit a unique CD signature, providing insights into its local structure.

Table 1: Spectroscopic Properties of Thiouridines

| Compound | Max Wavelength (λmax) | Key Spectroscopic Application |

|---|---|---|

| 4-Thiouridine (s⁴U) | ~330-340 nm | Selective excitation for photocrosslinking and fluorescence studies |

| 2-Thiouridine (s²U) | Shifted UV, unique CD signature | Probing A-form helical conformation |

Note: Data for 2,4-Dithiouridine is not available and is inferred from related compounds.

4-Thiouridine is widely used as a photoactivatable crosslinking agent to study RNA-protein and RNA-RNA interactions. nih.govnih.gov Upon irradiation with long-wavelength UV light (typically 365 nm), the excited 4-thiouridine can form covalent bonds with amino acid residues or other nucleotides in close proximity (zero-length crosslinking). oup.comufl.edu This process, known as photoaffinity labeling, is instrumental in mapping the binding sites of RNA-binding proteins and elucidating the three-dimensional architecture of ribonucleoprotein complexes. nih.govoup.com

The efficiency of photocrosslinking is a key advantage of using thiouridines over unmodified bases, which require much less efficient, short-wavelength UV light. nih.gov Oligonucleotides containing 4-thiouridine can be synthesized chemically and incorporated at specific sites within an RNA molecule, allowing for precise mapping of interactions. oup.comsemanticscholar.org

Given that 2,4-dithiouridine contains two photoreactive thio-groups, it could potentially serve as a highly efficient photocrosslinking agent. The presence of a thiol at the 2-position, in addition to the 4-position, might alter the crosslinking mechanism or efficiency, a possibility that awaits experimental verification.

Engineering of Modified Oligonucleotides for Biophysical Studies

The incorporation of modified nucleosides is a powerful strategy for studying the biophysical properties of nucleic acids, such as duplex stability. sdu.dknih.govnih.gov The effect of thiolation on RNA duplex stability is position-dependent. Studies comparing 2-thiouridine and 4-thiouridine in a model RNA duplex revealed that the 2-thio modification significantly stabilizes the duplex, while the 4-thio modification is destabilizing compared to the unmodified uridine. nih.govnih.gov

The stabilization by 2-thiouridine is thought to arise from its preference for the C3'-endo sugar pucker, which pre-organizes the RNA strand for an A-form helix, an entropically favorable effect. nih.gov This stabilization is significant in biological contexts, such as the codon-anticodon interaction in the ribosome. nih.gov

Table 2: Effect of Thiolation on RNA Duplex Melting Temperature (Tm)

| Modification | Tm (°C) | Change in Tm vs. Unmodified |

|---|---|---|

| Unmodified (U) | 19.0 °C | - |

| 2-Thiouridine (s²U) | 30.7 °C | +11.7 °C |

| 4-Thiouridine (s⁴U) | 14.5 °C | -4.5 °C |

Data from a study on a pentamer RNA duplex. nih.govnih.gov

An oligonucleotide containing 2,4-dithiouridine would likely exhibit unique hybridization properties, influenced by the combined effects of both thio-groups. Such studies would be valuable for understanding the forces that govern nucleic acid stability and for designing modified oligonucleotides with tailored biophysical characteristics for therapeutic or biotechnological applications. researchgate.netresearchgate.net

Exploration of Nucleic Acid-Protein Interactions using Dithiouridine Probes

As discussed, 4-thiouridine is a cornerstone for studying nucleic acid-protein interactions via UV crosslinking. nih.gov The technique, often combined with immunoprecipitation (CLIP-seq), allows for the transcriptome-wide identification of binding sites for a specific RNA-binding protein. rsc.org The ability to incorporate the photoreactive nucleoside site-specifically provides high-resolution information about the interaction interface. oup.com

A 2,4-dithiouridine probe could offer an alternative or enhanced tool for these studies. The dual thio-groups might lead to different crosslinking patterns or efficiencies, potentially capturing a different subset of interactions or providing more robust crosslinking yields. However, without experimental data, the specific advantages or disadvantages of a dithiouridine probe remain speculative.

Development of Research Tools for RNA Metabolism Studies

Metabolic labeling with nucleoside analogs is a powerful method for studying the dynamics of RNA synthesis, processing, and decay. nih.govnih.gov 4-thiouridine (or its precursor, 4-thiouracil in some organisms) is added to cell culture media, where it is taken up by cells, converted to 4-thiouridine triphosphate (s⁴UTP), and incorporated into newly transcribed RNA. nih.govnih.govfrontiersin.org

The s⁴U-labeled RNA can then be specifically isolated or detected. A common method involves biotinylating the thiol group of the incorporated s⁴U, allowing for affinity purification of the nascent RNA on streptavidin beads. nih.gov Subsequent analysis by sequencing (e.g., SLAM-seq, TUC-seq) can provide insights into RNA turnover rates and other metabolic parameters. rsc.orgbiorxiv.orgresearchgate.net

The use of 2,4-Dithiouridine 2',3',5'-Triacetate could be envisioned as a pro-drug approach for metabolic labeling. rsc.orgnih.gov The triacetate groups would enhance cell membrane permeability, and intracellular esterases would cleave them to release 2,4-dithiouridine. This nucleoside would then be phosphorylated and incorporated into nascent RNA. The two thiol groups could potentially offer dual sites for chemical derivatization, perhaps enabling more complex experimental designs for tracking RNA metabolism. However, high concentrations of thiolated uridines can induce a nucleolar stress response and inhibit rRNA synthesis, a factor that would need careful consideration. researchgate.net

Contribution to Understanding Primitive Nucleic Acid Replication Models

Research into the chemical origins of life and the "RNA world" hypothesis explores how the first genetic polymers might have formed and replicated. nasa.govacs.org Thionucleosides have been implicated in plausible prebiotic synthesis pathways. For example, studies have shown that 2-thiouridine can be formed under prebiotically plausible conditions and can be photochemically converted into DNA building blocks. nih.gov This suggests a potential route for the transition from an RNA world to an R/DNA world. nih.gov The unique properties of thiopyrimidines, such as their photoreactivity and influence on duplex stability, make them compelling molecules in the context of early nucleic acid evolution. While there is no direct evidence involving 2,4-dithiouridine in these models, its synthesis from prebiotic precursors would be a relevant area of investigation.

Future Directions and Emerging Research Avenues

Development of Asymmetric and Chirally Pure Synthetic Routes

The biological activity and structural implications of modified nucleosides are often highly dependent on their stereochemistry. While methods for the synthesis of thiolated nucleosides exist, a primary future direction is the development of highly efficient asymmetric and chirally pure synthetic routes for 2,4-dithiouridine (B23725) and its derivatives. nih.gov Current methodologies for creating phosphorothioate (B77711) linkages with chiral control, such as those using bicyclic oxazaphospholidine monomers, can achieve high stereoselectivity and are adaptable to automated oligonucleotide synthesizers. oup.com Future research will likely focus on adapting and refining these and other stereoselective strategies to control the chirality at the phosphorus center when incorporating 2,4-dithiouridine into oligonucleotides, as well as developing methods for the enantiomerically pure synthesis of the modified ribose moiety itself. The ability to synthesize specific stereoisomers will be crucial for dissecting their precise roles in biological systems and for the development of stereopure therapeutic oligonucleotides with improved efficacy and safety profiles.

Advanced Spectroscopic Techniques for Real-Time Biological Processes

Understanding the dynamic behavior of 2,4-dithiouridine-containing nucleic acids within a cellular context is a significant area for future investigation. Advanced spectroscopic techniques are poised to play a pivotal role in the real-time monitoring of these processes. nih.gov Techniques such as fluorescence spectroscopy, Raman spectroscopy, and mass spectrometry can provide high-sensitivity, non-invasive ways to track the incorporation, localization, and interactions of dithiouridine-modified RNAs in living cells. nih.govcuni.cz

For instance, the unique vibrational signatures of the C=S bonds in 2,4-dithiouridine could be exploited using Raman spectroscopy and Surface-Enhanced Raman Scattering (SERS) to monitor its presence and local environment without the need for bulky labels. cuni.czrsc.orgrsc.org Furthermore, time-resolved infrared spectroscopy has the potential to probe transient intermediates in enzymatic reactions involving thiolated nucleosides with high functional group specificity. mdpi.com Mass spectrometry-based methods have already proven effective in identifying and quantifying thiolated nucleosides in total tRNA. researchgate.netusp-pl.comacs.orgnih.gov Future advancements in these techniques will enable a more detailed understanding of the kinetics and mechanisms of thiolation and the functional roles of 2,4-dithiouridine in cellular pathways.

Below is a table summarizing key spectroscopic techniques and their potential applications in studying 2,4-Dithiouridine.

| Spectroscopic Technique | Potential Application for 2,4-Dithiouridine | Anticipated Insights |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the three-dimensional structure and conformational dynamics of 2,4-dithiouridine-containing RNA and DNA duplexes. oup.comnih.gov | Information on sugar pucker preference, effects on helical parameters, and the influence on base pairing stability and specificity. nih.gov |

| UV-Visible (UV/Vis) Spectroscopy | Monitoring thermal melting (Tm) of nucleic acid duplexes to assess thermodynamic stability. nih.govoup.com | Quantitative data on the stabilizing or destabilizing effects of 2,4-dithiouridine incorporation on nucleic acid structures. researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Characterization of the overall helical conformation (e.g., A-form, B-form) of nucleic acids containing 2,4-dithiouridine. nih.gov | Insights into how the modification perturbs the global structure of RNA and DNA. |

| Raman Spectroscopy | Label-free detection and characterization of the vibrational modes of the thiocarbonyl groups in 2,4-dithiouridine. cuni.czrsc.org | Real-time monitoring of thiolation reactions and probing the local chemical environment of the modified base. |

| Mass Spectrometry (MS) | Accurate mass determination for the identification and quantification of 2,4-dithiouridine in biological samples and synthetic oligonucleotides. researchgate.netusp-pl.comacs.org | Verification of successful synthesis and incorporation, and analysis of metabolic pathways. nih.gov |

Integration with Cryo-EM and Advanced Structural Biology Techniques

The determination of high-resolution structures of large RNA-protein complexes is essential for understanding their function. Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for this purpose. The introduction of heavy atoms into macromolecules can aid in the phasing of crystallographic data and can also serve as valuable reference points in Cryo-EM reconstructions. nih.govnih.govwustl.edu Given that sulfur is a heavier atom than oxygen, the incorporation of 2,4-dithiouridine into RNA could provide a useful tool for structural biology.

Future research will likely explore the use of 2,4-dithiouridine as an intrinsic heavy-atom label for both X-ray crystallography and Cryo-EM. jenabioscience.comresearchgate.net The two sulfur atoms in 2,4-dithiouridine could provide a significant anomalous signal for phasing in X-ray crystallography, potentially simplifying structure determination. nih.gov In Cryo-EM, the increased electron density of the sulfur atoms could aid in the initial alignment of particles and in the accurate tracing of the RNA backbone within the electron density map. This approach could be particularly beneficial for large and flexible RNA molecules or complexes where high-resolution structural information is challenging to obtain.

Deeper Exploration of Enzymatic Mechanisms and Thiolation Pathways

The biosynthesis of thiolated nucleosides involves complex enzymatic pathways. nih.gov While the mechanisms for the formation of 2-thiouridine (B16713) and 4-thiouridine (B1664626) are being unraveled, the enzymatic machinery responsible for the synthesis of 2,4-dithiouridine is not yet fully understood. Future research will focus on identifying and characterizing the enzymes involved in the dithiolation of uridine (B1682114). This will likely involve a combination of genetic, biochemical, and structural approaches to elucidate the complete sulfur transfer cascade. nih.govnih.govoup.com

Key research questions will include:

Are the 2- and 4-thiolations sequential or concerted reactions?

Do they utilize the same or different sulfur donor molecules and enzymatic pathways? nih.gov

What are the specific roles of cysteine desulfurases, sulfur-carrier proteins, and thiouridylases in the formation of 2,4-dithiouridine? researchgate.netrsc.org

A deeper understanding of these enzymatic mechanisms will not only provide fundamental insights into RNA modification but could also open up avenues for the development of inhibitors that target these pathways, which may have therapeutic potential.

The following table outlines the key protein families implicated in thiolation pathways that are likely relevant for the biosynthesis of 2,4-dithiouridine.

| Enzyme/Protein Family | Function in Thiolation | Relevance to 2,4-Dithiouridine Biosynthesis |

| Cysteine Desulfurases (e.g., IscS, SufS) | Catalyze the removal of sulfur from cysteine, providing the initial sulfur source for thiolation. nih.govnih.gov | Likely the primary sulfur donors for both the 2- and 4-position thiolation reactions. |

| Sulfur-Carrier Proteins (e.g., TusA-E, TtuB) | Mediate the transfer of sulfur from cysteine desulfurases to the target tRNA and modification enzymes. oup.comresearchgate.net | Specific sulfur relay systems may be required to deliver sulfur for the dual thiolation of uridine. |

| Thiouridylases (e.g., MnmA, ThiI) | Catalyze the ATP-dependent activation of the target uridine and the subsequent transfer of sulfur to the uridine base. nih.govresearchgate.net | Distinct or bifunctional thiouridylases may be responsible for the 2- and 4-position modifications. |

| ATPases (e.g., TtuC) | Activate sulfur-carrier proteins through the formation of an acyl-adenylate intermediate. nih.gov | Essential for providing the energy required for the thiocarboxylation of sulfur carriers. |

Design of Novel Nucleic Acid Architectures with Dithiouridine Incorporation

The incorporation of modified nucleosides is a powerful strategy for creating novel nucleic acid architectures with tailored properties. nih.govbiosyn.com Studies on 2-thiouridine have shown that it can significantly stabilize RNA duplexes, an effect attributed to its preference for the C3'-endo sugar pucker conformation, which preorganizes the RNA backbone for A-form helices. oup.comnih.govoup.comnih.govnih.govsemanticscholar.org

Future research will focus on systematically incorporating 2,4-dithiouridine into various nucleic acid structures, such as siRNAs, aptamers, and ribozymes, to investigate its impact on their structure, stability, and function. nih.govmdpi.com The dual thionation is expected to further enhance the conformational rigidity and stabilizing effects observed with 2-thiouridine. This could lead to the development of RNA-based therapeutics with increased in vivo stability and enhanced binding affinity for their targets. Furthermore, the unique photochemical properties of thiouridines could be harnessed for applications such as photo-crosslinking to identify RNA-protein interaction sites. oup.comnih.gov

The table below presents a comparison of the thermodynamic effects of 2-thiouridine and 4-thiouridine on RNA duplex stability, providing a basis for predicting the potential impact of 2,4-dithiouridine.

| Modification | Effect on Duplex Tm (vs. Unmodified Uridine) | Thermodynamic Impact | Reference |

| 2-Thiouridine (s²U) | Increase of ~11.7 °C | Stabilizing | oup.com |

| 4-Thiouridine (s⁴U) | Decrease of ~4.5 °C | Destabilizing | oup.com |

| 2,4-Dithiouridine (s²,⁴U) | Hypothesized to be strongly stabilizing | Enhanced preorganization of the sugar-phosphate backbone | mdpi.com |

Role in Synthetic Biology and RNA-Based Technologies

Synthetic biology aims to design and construct new biological parts, devices, and systems. usp-pl.com Modified nucleosides like 2,4-dithiouridine represent novel building blocks for the creation of synthetic genetic circuits and RNA-based technologies. The enhanced stability and unique chemical properties of dithiouridine-containing RNAs could be leveraged to create more robust and predictable RNA devices for applications in diagnostics, therapeutics, and metabolic engineering. nih.gov

For example, incorporating 2,4-dithiouridine into aptamers could lead to sensors with higher affinity and specificity. In the realm of RNA nanotechnology, the ability of dithiouridine to modulate the structure and stability of nucleic acids could be exploited to create novel self-assembling RNA nanostructures with programmed shapes and functions. Furthermore, drawing inspiration from the use of 4-thiouridine in metabolic labeling to study RNA dynamics, 2,4-dithiouridine could be developed as a specialized probe for tracking specific RNA populations or for use in advanced sequencing methodologies. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.